molecular formula C8H13NO B14668059 3-Ethylidene-1-methylpiperidin-2-one CAS No. 50585-53-0

3-Ethylidene-1-methylpiperidin-2-one

Cat. No.: B14668059
CAS No.: 50585-53-0
M. Wt: 139.19 g/mol
InChI Key: KBJWFFONEJBZJU-UHFFFAOYSA-N
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Description

3-Ethylidene-1-methylpiperidin-2-one is a chemical compound belonging to the piperidone family Piperidones are known for their versatile applications in organic synthesis and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylidene-1-methylpiperidin-2-one can be achieved through several methods. One common approach involves the alkylation of 1-methylpiperidin-2-one with an appropriate ethylidene precursor under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidone, followed by the addition of the ethylidene source .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods using palladium or other transition metals can be employed to facilitate the alkylation reaction. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the production .

Chemical Reactions Analysis

Types of Reactions

3-Ethylidene-1-methylpiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethylidene-1-methylpiperidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethylidene-1-methylpiperidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethylidene-1-methylpiperidin-2-one is unique due to the presence of both the ethylidene and methyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

50585-53-0

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

3-ethylidene-1-methylpiperidin-2-one

InChI

InChI=1S/C8H13NO/c1-3-7-5-4-6-9(2)8(7)10/h3H,4-6H2,1-2H3

InChI Key

KBJWFFONEJBZJU-UHFFFAOYSA-N

Canonical SMILES

CC=C1CCCN(C1=O)C

Origin of Product

United States

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